

JNJ-28312141: A Technical Guide to Synthesis, Analogue Design, and Biological Activity

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Compound of Interest		
Compound Name:	JNJ-28312141	
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Abstract

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This dual inhibitory activity gives it potential therapeutic applications in a range of diseases, including solid tumors, bone metastases, and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the available information on the synthesis of JNJ-28312141, strategies for its analogue design based on the broader class of pyrido[2,3-d]pyrimidin-5-one inhibitors, and a detailed summary of its biological activity and associated experimental protocols.

Introduction

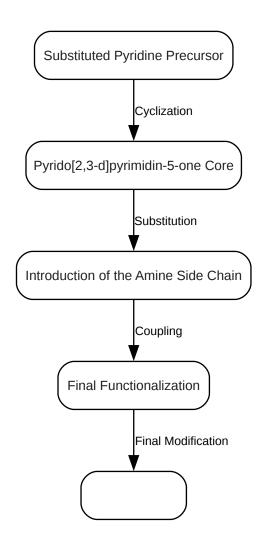
The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Inhibition of CSF-1R is therefore a promising strategy to modulate the tumor microenvironment and impede cancer progression. FMS-like Tyrosine Kinase 3 (FLT3) is another receptor tyrosine kinase, and activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML). **JNJ-28312141**, by targeting both CSF-1R and FLT3, presents a multi-faceted approach to cancer therapy.



Synthesis of JNJ-28312141

While a detailed, step-by-step synthesis of **JNJ-28312141** is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the general synthesis of the pyrido[2,3-d]pyrimidin-5-one scaffold to which it belongs. The synthesis would likely involve a multi-step process culminating in the formation of the core heterocyclic system and subsequent functionalization.

Proposed Synthetic Pathway:



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Caption: Proposed synthetic pathway for **JNJ-28312141**.

General Experimental Approach (Hypothetical):



A suitable starting material would be a functionalized aminonicotinic acid derivative. This would undergo cyclization with a reagent like formamide or a derivative to construct the pyrimidinone ring, forming the core pyrido[2,3-d]pyrimidin-5-one structure. Subsequent steps would involve the introduction of the substituted aniline moiety at the 4-position, likely through a nucleophilic aromatic substitution reaction. The final step would involve the formation of the amide bond on the aniline substituent. Each step would require specific reaction conditions (solvents, temperature, catalysts) and purification techniques (e.g., chromatography) to isolate the desired intermediates and the final product.

Analogue Design and Structure-Activity Relationships (SAR)

The development of **JNJ-28312141** was the result of a medicinal chemistry campaign to optimize inhibitors of CSF-1R. The structure-activity relationship (SAR) for the pyrido[2,3-d]pyrimidin-5-one class of inhibitors provides insights into the design of **JNJ-28312141** and its analogues.

Key Structural Features and SAR Insights:

- Pyrido[2,3-d]pyrimidin-5-one Core: This heterocyclic system serves as the scaffold that correctly orients the substituents for interaction with the kinase hinge region.
- Substituent at the 4-Position: The substituted aniline group is crucial for potent inhibitory activity. The nature and position of substituents on this aniline ring significantly impact potency and selectivity.
- Amide Linkage: The amide group and its substitution are important for establishing key interactions within the ATP-binding pocket of the target kinases.
- Flexibility and Conformation: The overall conformation of the molecule, influenced by the various substituents, is critical for fitting into the kinase active site.

The design of analogues would involve systematic modifications of these key features to explore their impact on potency against CSF-1R and FLT3, as well as to optimize pharmacokinetic properties such as oral bioavailability and metabolic stability.



Biological Activity and Experimental Protocols

JNJ-28312141 has demonstrated potent inhibitory activity against CSF-1R and FLT3 in both biochemical and cellular assays.

Ouantitative Data

Assay Type	Target	IC50 (μM)	Cell Line/System	Reference
Kinase Assay	CSF-1R	0.00069	Biochemical	[1]
Kinase Assay	FLT3	0.030	Biochemical	[1]
Kinase Assay	KIT	0.005	Biochemical	[1]
Kinase Assay	AXL	0.012	Biochemical	[1]
Kinase Assay	TRKA	0.015	Biochemical	[1]
Kinase Assay	LCK	0.088	Biochemical	[1]
Cell-based Assay	CSF-1R Phosphorylation	0.005	HEK cells	[1]
Cell-based Assay	Macrophage Proliferation	0.003	Mouse macrophages	[1]
Cell-based Assay	MCP-1 Expression	0.003	Human monocytes	[1]

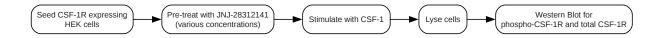
In Vivo Efficacy

JNJ-28312141 has shown significant anti-tumor activity in various preclinical models. For instance, in a xenograft model using H460 lung adenocarcinoma cells, oral administration of **JNJ-28312141** led to a dose-dependent suppression of tumor growth. This anti-tumor effect was correlated with a marked reduction in tumor-associated macrophages (TAMs). Furthermore, in a model of tumor-induced bone erosion using MRMT-1 mammary carcinoma cells, **JNJ-28312141** was effective in preserving bone integrity and reducing the number of tumor-associated osteoclasts.[2]



Experimental Protocols

CSF-1R Phosphorylation Assay:



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Caption: Workflow for CSF-1R phosphorylation assay.

- Cell Culture: Human Embryonic Kidney (HEK) cells engineered to express CSF-1R are cultured in appropriate media.
- Treatment: Cells are pre-treated with varying concentrations of JNJ-28312141 for a specified duration (e.g., 30 minutes).
- Stimulation: Cells are then stimulated with a known concentration of CSF-1 to induce receptor phosphorylation.
- Lysis and Western Blotting: Cells are lysed, and the protein lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated CSF-1R and total CSF-1R to assess the inhibitory effect of the compound.

In Vivo Tumor Growth Inhibition Study:



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Caption: Workflow for in vivo tumor growth inhibition study.

• Tumor Implantation: A specific number of tumor cells (e.g., H460) are subcutaneously implanted into immunocompromised mice.



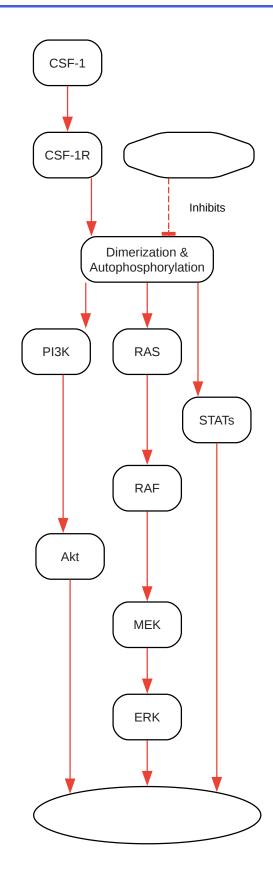
- Treatment Administration: Once tumors reach a palpable size, mice are randomized into groups and treated with JNJ-28312141 (e.g., via oral gavage) or a vehicle control on a defined schedule.
- Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weights are also recorded as an indicator of toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers such as the density of TAMs (e.g., by F4/80 staining) to confirm the mechanism of action.

Signaling Pathways

JNJ-28312141 exerts its effects by inhibiting the signaling pathways downstream of CSF-1R and FLT3.

CSF-1R Signaling Pathway:





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Caption: Simplified CSF-1R signaling pathway and the point of inhibition by JNJ-28312141.



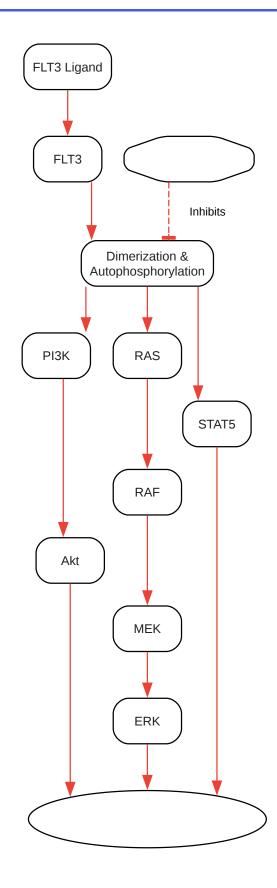




Upon binding of its ligand CSF-1, CSF-1R dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate macrophage proliferation, survival, and differentiation. **JNJ-28312141** inhibits the initial autophosphorylation step, thereby blocking these downstream effects.

FLT3 Signaling Pathway:





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Caption: Simplified FLT3 signaling pathway and the point of inhibition by JNJ-28312141.



In AML, activating mutations in FLT3 lead to constitutive activation of the receptor, even in the absence of its ligand. This drives uncontrolled proliferation and survival of leukemic cells through pathways such as PI3K/Akt, MAPK/ERK, and STAT5. **JNJ-28312141** inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking these oncogenic signals.

Conclusion

JNJ-28312141 is a promising dual inhibitor of CSF-1R and FLT3 with demonstrated preclinical efficacy in models of solid tumors and leukemia. While specific details of its synthesis and the full scope of its analogue design are not fully public, the information available on the broader class of pyrido[2,3-d]pyrimidin-5-one inhibitors provides a strong foundation for understanding its chemical properties and potential for further development. The potent biological activity and well-characterized mechanism of action make **JNJ-28312141** an important molecule in the landscape of targeted cancer therapies. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

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